3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(TETRAHYDRO-2-FURANYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound featuring a pyrazole ring, an oxadiazole ring, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(TETRAHYDRO-2-FURANYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include bromine, dimethylpyrazole, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(TETRAHYDRO-2-FURANYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(TETRAHYDRO-2-FURANYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(TETRAHYDRO-2-FURANYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl-4-methoxybenzaldehyde
- 3,5-Dimethyl-1H-pyrazole
- 1,2,4-Oxadiazole derivatives
Uniqueness
3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(TETRAHYDRO-2-FURANYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its combination of a pyrazole ring, an oxadiazole ring, and a tetrahydrofuran moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C14H18BrN5O3 |
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Molecular Weight |
384.23 g/mol |
IUPAC Name |
3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-(oxolan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C14H18BrN5O3/c1-8-12(15)9(2)20(18-8)7-11-17-14(23-19-11)13(21)16-6-10-4-3-5-22-10/h10H,3-7H2,1-2H3,(H,16,21) |
InChI Key |
UNFOOPVVYOEARC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=NOC(=N2)C(=O)NCC3CCCO3)C)Br |
Origin of Product |
United States |
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